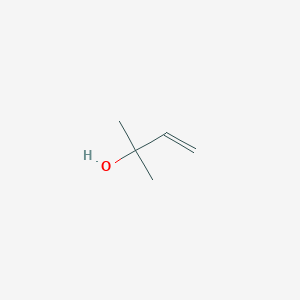

2-Methyl-3-buten-2-OL

Overview

Description

2-Methyl-3-buten-2-ol (MBO, CAS 115-18-4) is a hemiterpene alcohol with the molecular formula C₅H₁₀O. It plays dual roles in nature:

- Ecological Significance: MBO is a key aggregation pheromone component of the Eurasian spruce bark beetle (Ips typographus), facilitating tree colonization . It is biosynthesized de novo via the mevalonate pathway in the beetle’s gut, often alongside other pheromones like cis-verbenol and ipsdienol .

- Plant Emissions: MBO is emitted by North American pine species (Pinus ponderosa, Pinus jeffreyi) as a volatile organic compound (VOC). In these forests, MBO emissions can exceed isoprene levels by 4–7 times locally, though globally it represents a minor fraction of total biogenic VOCs .

- Industrial Applications: MBO is used in fragrances, with toxicological and dermatological safety profiles established for this purpose .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of 2-methyl-3-butyn-2-ol: This method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using catalysts such as palladium on zinc oxide (Pd/ZnO).

Reaction of Acetone with Acetylene: This method involves the reaction of acetone with acetylene followed by partial hydrogenation of the resultant 2-methyl-3-buten-1-ol.

Reaction of Isoprene with Hydrohalide: This process involves reacting isoprene with a hydrohalide and then with an aqueous base, followed by distillation in the presence of excess base to maintain the reaction mixture at a pH of at least 4.

Industrial Production Methods: The industrial production of 2-methyl-3-buten-2-ol typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reaction Pathway:

-

Hydrohalogenation :

Isoprene reacts with hydrohalides (HCl or HBr) at 0°C to -110°C under elevated pressure to form 1-halo-3-methyl-2-butene. Excess hydrohalide ensures high conversion (>95%) . -

Hydrolysis :

The halo intermediate undergoes solvolysis in an aqueous base (e.g., CaCO₃, NaOH) at pH 7–14 , followed by distillation at pH ≥4 to yield MBE. Excess base (5–35% above stoichiometric) minimizes side reactions .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–85% | |

| Reaction Time (Step 1) | 1–2 hours (70% conversion) | |

| Preferred Base | CaCO₃ |

Hydrogenation of 2-Methyl-3-butyn-2-ol

MBE is also produced via selective hydrogenation of 2-methyl-3-butyn-2-ol using a Pd/ZnO catalyst . This method avoids calcium waste associated with traditional acetylene-based routes .

Reaction Conditions:

-

Catalyst : Pd/ZnO (non-competitive adsorption of H₂ and organic substrates).

-

Temperature : 25–60°C.

-

Pressure : 1–10 bar H₂.

Performance Comparison:

| Catalyst | Selectivity to MBE | Initial Activity (mol/g·h) |

|---|---|---|

| Pd/ZnO | 94% | 0.12 |

| Lindlar Catalyst | 88% | 0.08 |

The Langmuir-Hinshelwood mechanism governs the reaction, with H₂ and substrate adsorbing on distinct active sites .

Non-Enzymatic Formation from Dimethylallyl Pyrophosphate (DMADP)

MBE forms non-enzymatically from DMADP in the presence of divalent metal ions (e.g., Mn²⁺, Fe²⁺). This pathway is significant in atmospheric chemistry and plant biochemistry .

Key Findings:

-

Metal Ion Efficiency :

Metal Ion Isoprene:MBE Ratio Relative Activity Mn²⁺ 2:1 1.0 (reference) Fe²⁺ 3:1 1.5 Mg²⁺ 1:3 0.1 -

Temperature Dependence :

Isoprene dominates over MBE at >40°C (Q₁₀ = 2.3 for Mn²⁺). -

pH Influence :

Acidic/neutral pH enhances MBE formation, while alkaline conditions suppress it.

Proposed Mechanism:

-

Deprotonation of DMADP’s allyl terminal hydrogen by phosphate oxygen.

-

Formation of carbocation intermediate .

Stability and Byproduct Formation

MBE is prone to isomerization under acidic or high-temperature conditions, forming 3-methyl-2-buten-1-ol. Distillation at controlled pH (≥4) minimizes this side reaction .

Scientific Research Applications

Chemistry: 2-Methyl-3-buten-2-ol is used as a precursor in the synthesis of various fine chemicals and pharmaceuticals. It is also used in the study of gas-phase reactions with hydroxyl radicals .

Biology: The compound is an important component of the pheromone of the bark beetle Ips typographus, playing a role in the communication and behavior of these insects .

Medicine: this compound is used in the synthesis of vitamins such as vitamin A, vitamin E, and vitamin K1 .

Industry: The compound is used as a chemical intermediate in the production of fragrances, rubber monomers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, the compound undergoes oxidation reactions with hydroxyl radicals, leading to the formation of secondary organic aerosols . In biological systems, it acts as a pheromone component, influencing the behavior of bark beetles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

MBO shares its molecular formula (C₅H₁₀O) with several isomers, differing in hydroxyl group position and double bond arrangement. Key examples include:

Key Differences :

- Boiling Points : MBO’s lower boiling point reflects its less polar structure compared to 3-Methyl-2-buten-1-ol.

- Biological Roles : MBO is uniquely linked to insect pheromones and plant defense, whereas other isomers are primarily industrial intermediates or fragrance components .

Functional Analogs in Pheromone Blends

MBO operates synergistically with other compounds in bark beetle pheromone systems:

Interactions : In Grosmannia europhioides fungi, MBO production decreases when exobrevicomin emissions rise, illustrating competitive biosynthesis in symbiotic systems .

Comparison with Isoprene and Other Terpenes

MBO and isoprene (C₅H₈) are often co-emitted but differ in structure and reactivity:

Reactivity with HO Radicals :

- MBO’s rate coefficient with HO• is $ (9.7 \pm 1.5) \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 298 K, slower than isoprene ($ 1.00 \times 10^{-10} $) but faster than propene ($ 2.63 \times 10^{-11} $) .

- MBO oxidation yields glyoxal and peroxy radicals, contributing to secondary organic aerosol (SOA) formation .

Environmental and Industrial Significance

Biological Activity

2-Methyl-3-buten-2-ol (MBO) is a tertiary alcohol and olefinic compound with the molecular formula and a molecular weight of 86.1323 g/mol. This compound has garnered attention due to its diverse biological activities, including its roles as a pheromone, plant metabolite, and potential antimicrobial agent. This article explores the biological activity of MBO, highlighting its synthesis, ecological roles, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.1323 g/mol |

| CAS Registry Number | 115-18-4 |

| IUPAC Name | This compound |

Synthesis and Formation

MBO can be synthesized non-enzymatically from dimethylallyl pyrophosphate (DMADP) in the presence of metal ions such as manganese (Mn²⁺) and magnesium (Mg²⁺). Research indicates that MBO formation increases with the concentration of Mn²⁺ up to a saturation point, demonstrating a competitive relationship with isoprene production under varying conditions of temperature and pH .

Key Findings from Synthesis Studies:

- Non-Enzymatic Formation : MBO was produced alongside isoprene when DMADP was reacted with Mn²⁺ at elevated temperatures (55 °C) and concentrations .

- Temperature Influence : MBO predominated at temperatures below 30 °C, while isoprene became more dominant at temperatures above 40 °C .

1. Pheromonal Role

MBO has been identified as a significant component of the aggregation pheromone for conifer bark beetles such as Ips typographus. It is emitted from the bark of certain trees and plays a crucial role in insect behavior, attracting beetles for mating and colonization purposes .

2. Antimicrobial Properties

Studies have indicated that MBO exhibits antimicrobial activity against various pathogens. Its role as a plant metabolite suggests that it may contribute to the defense mechanisms of plants against microbial attacks .

3. Ecological Impact

Research on the emission of MBO from plants highlights its ecological significance. For instance, volatiles from non-host trees inhibit the attraction of spruce bark beetles, suggesting a potential mechanism for plant defense against herbivory .

Case Study 1: Pheromone Emission in Conifer Trees

A study conducted on Populus tremula (aspen) and birch species revealed that MBO was present in bark extracts and acted as an aggregation pheromone component for bark beetles. The study emphasized the evolutionary implications of pheromone production in relation to host resistance mechanisms in trees .

Case Study 2: Antimicrobial Activity Assessment

In vitro assessments demonstrated that MBO has significant antimicrobial properties against specific bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further research into natural antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-3-buten-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via the condensation of acetylene and acetone, facilitated by base catalysts (Favorskii reaction) or Lewis acids. For example, PdZn/TiO₂ catalysts enhance selectivity and efficiency in hydrogenation steps . Reaction temperature, catalyst loading, and solvent polarity critically affect yield. Gas chromatography (GC) or NMR is used to monitor purity, with typical industrial yields exceeding 85% under optimized conditions.

Q. How do the physicochemical properties of this compound compare to its structural isomers (e.g., 3-methyl-2-buten-1-ol)?

- Methodological Answer : Key differences include boiling points (MBO: 98–99°C vs. 3-methyl-2-buten-1-ol: 140°C) and density (MBO: 0.824 g/mL at 25°C). Computational methods (e.g., DFT) and spectroscopic techniques (FTIR, GC-MS) are employed to distinguish isomers. For instance, MBO’s hydroxyl group vibration in FTIR appears at 3400–3600 cm⁻¹, distinct from other isomers .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

- Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) using NO⁺ ionization selectively detects MBO in air samples, differentiating it from isoprene due to unique fragmentation patterns (e.g., dominant C₅H₈⁺ ion for isoprene vs. MBO-specific ions) . For liquid matrices, GC-MS with derivatization (e.g., silylation) improves volatility and sensitivity .

Advanced Research Questions

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry?

- Methodological Answer : MBO reacts with hydroxyl (HO) radicals (rate coefficient: ~6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) to form low-volatility oxidation products like hydroxyacetone and glycolaldehyde. Chamber studies with FTIR and aerosol mass spectrometry (AMS) reveal SOA yields of 5–15% under high NOₓ conditions. Isotopic labeling (e.g., ¹³C-MBO) tracks carbon partitioning .

Q. What mechanistic insights explain the temperature-dependent kinetics of HO radical reactions with this compound?

- Methodological Answer : Below 350 K, HO radical addition to the double bond dominates, but above 350 K, abstraction from the hydroxyl group becomes significant. Isotopic studies (e.g., H¹⁸O and D₂O) confirm reversible HO regeneration in O₂-free systems, while laser-induced fluorescence (LIF) quantifies branching ratios . Rate coefficients are validated using reference compounds (e.g., propene) in relative rate experiments .

Q. How do catalytic systems (e.g., PdZn/TiO₂) influence the selective hydrogenation of 2-methyl-3-butyn-2-ol to MBO?

- Methodological Answer : PdZn/TiO₂ promotes syn-addition of hydrogen, achieving >90% selectivity for MBO over over-hydrogenated byproducts. X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) reveal that Zn modifies Pd’s electronic structure, reducing alkene adsorption strength. Reaction optimization via response surface methodology (RSM) balances activity and selectivity .

Q. What role does this compound play in fuel combustion dynamics, particularly in particulate matter (PM) formation?

- Methodological Answer : In spark-ignition engines, MBO’s low octane number (RON ~70) and high oxygen content alter flame propagation and PM precursors. Laser diagnostics (e.g., planar laser-induced fluorescence, PLIF) map fuel-air mixing, while gravimetric analysis quantifies PM. Co-oxidation with gasoline surrogates (e.g., toluene/n-heptane) shows MBO reduces soot by 20–30% via radical scavenging .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported HO radical rate coefficients for MBO: How to reconcile lab vs. field measurements?

- Methodological Answer : Lab studies under controlled O₂ levels (e.g., 2–13.5 Torr) report 15–20% higher rate coefficients than field data due to HO regeneration artifacts. Field campaigns employ comparative reactivity methods (CRM) with in-situ HO calibration using isoprene, reducing uncertainties to <10% .

Q. Tables for Key Data

| Property | Value | Method/Reference |

|---|---|---|

| HO radical rate coefficient | 6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (298 K) | Relative rate experiments |

| Boiling point | 98–99°C | Kanto Reagents Catalog |

| SOA yield (high NOₓ) | 5–15% | Chamber studies |

| PdZn/TiO₂ selectivity | >90% | Catalytic hydrogenation |

Properties

IUPAC Name |

2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVRRHSXBLFLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047471 | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

56 °F (USCG, 1999), 10 °C c.c. | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good) | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13 | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

115-18-4 | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methylbutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-BUTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3-METHYLBUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH64HE46L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.